ethyl 6-methyl-2-oxo-4-(2-oxo-2-phenylmethoxyethyl)sulfanyl-1H-pyrimidine-5-carboxylate
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Overview
Description
Ethyl 6-methyl-2-oxo-4-(2-oxo-2-phenylmethoxyethyl)sulfanyl-1H-pyrimidine-5-carboxylate is a complex organic compound belonging to the pyrimidine family. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methyl-2-oxo-4-(2-oxo-2-phenylmethoxyethyl)sulfanyl-1H-pyrimidine-5-carboxylate typically involves a multi-step process. One common method involves the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea. The reaction is usually carried out in ethanol with a catalytic amount of hydrochloric acid under reflux conditions for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-2-oxo-4-(2-oxo-2-phenylmethoxyethyl)sulfanyl-1H-pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group or the phenylmethoxyethyl side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
Ethyl 6-methyl-2-oxo-4-(2-oxo-2-phenylmethoxyethyl)sulfanyl-1H-pyrimidine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 6-methyl-2-oxo-4-(2-oxo-2-phenylmethoxyethyl)sulfanyl-1H-pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial effects .
Comparison with Similar Compounds
Ethyl 6-methyl-2-oxo-4-(2-oxo-2-phenylmethoxyethyl)sulfanyl-1H-pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives:
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound has a similar structure but lacks the sulfanyl and phenylmethoxyethyl groups.
Ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This derivative has different substituents on the phenyl ring, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
ethyl 6-methyl-2-oxo-4-(2-oxo-2-phenylmethoxyethyl)sulfanyl-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-3-23-16(21)14-11(2)18-17(22)19-15(14)25-10-13(20)24-9-12-7-5-4-6-8-12/h4-8H,3,9-10H2,1-2H3,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJKVUGKLVFRDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)OCC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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